molecular formula C12H15ClN2S B1520882 5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1171575-96-4

5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1520882
CAS No.: 1171575-96-4
M. Wt: 254.78 g/mol
InChI Key: RCBIOJDQJKACMM-UHFFFAOYSA-N
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Description

“5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride” is a biochemical used for proteomics research . It is also known as “3,4-Dimethylphenylhydrazine hydrochloride” with the CAS-No 60481-51-8 .


Molecular Structure Analysis

The molecular formula of this compound is C12H14N2S•HCl . This indicates that the compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 sulfur atom, and 1 chloride atom.


Physical and Chemical Properties Analysis

This compound is a white to pink or beige-brown powder . It has a molecular weight of 172.66 .

Scientific Research Applications

Inhibition of 5-Lipoxygenase

Synthesis and Biological Evaluation of N‐aryl‐4‐aryl‐1,3‐Thiazole‐2‐Amine Derivatives as Direct 5‐Lipoxygenase Inhibitors : This study explored the anti-inflammatory properties of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, focusing on their ability to directly inhibit 5-lipoxygenase (LOX), a critical enzyme in leukotriene synthesis associated with inflammation-related diseases like asthma and rheumatoid arthritis. A specific derivative, N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor (Suh et al., 2012).

Antimicrobial and Anti-Proliferative Properties

1,3,4-Oxadiazole N-Mannich Bases Synthesis, Antimicrobial, and Anti-Proliferative Activities

: This research assessed the in vitro antimicrobial activity of N-Mannich base derivatives against Gram-positive, Gram-negative bacteria, and Candida albicans. Certain derivatives exhibited broad-spectrum antibacterial activities, while others demonstrated potent activity against specific Gram-positive bacteria. The study also evaluated the anti-proliferative activity of these compounds against various human cancer cell lines, identifying several compounds with optimum anti-proliferative activity (Al-Wahaibi et al., 2021).

Antimicrobial Agents Synthesis

Synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents : This study focused on the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, examining their antimicrobial activity against bacterial and fungal strains. The compounds demonstrated moderate antimicrobial activity (Sah et al., 2014).

Structural and Electronic Analysis

A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole : This research detailed the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, using spectroscopic techniques and X-ray diffraction. It also employed density functional theory (DFT) for structural and electronic analysis, including NBO analysis and molecular electrostatic potential mapping. The findings indicated potential applications for this compound as NLO material (Kerru et al., 2019).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use protective measures such as wearing gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-8-3-4-10(5-9(8)2)6-11-7-14-12(13)15-11;/h3-5,7H,6H2,1-2H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBIOJDQJKACMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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